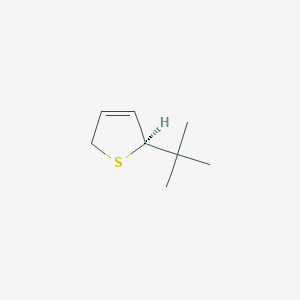

(2S)-2-tert-butyl-2,5-dihydrothiophene

Description

Structure

3D Structure

Properties

CAS No. |

920750-09-0 |

|---|---|

Molecular Formula |

C8H14S |

Molecular Weight |

142.26 g/mol |

IUPAC Name |

(2S)-2-tert-butyl-2,5-dihydrothiophene |

InChI |

InChI=1S/C8H14S/c1-8(2,3)7-5-4-6-9-7/h4-5,7H,6H2,1-3H3/t7-/m0/s1 |

InChI Key |

YDLBKYSREPRKSB-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1C=CCS1 |

Canonical SMILES |

CC(C)(C)C1C=CCS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Tert Butyl 2,5 Dihydrothiophene and Its Enantiomerically Enriched Derivatives

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation represents a powerful and direct approach for the synthesis of enantiomerically enriched saturated and partially saturated heterocycles from their unsaturated precursors. The use of chiral transition metal catalysts, particularly those based on iridium, has been pivotal in achieving high levels of stereocontrol in the reduction of substituted 2,5-dihydrothiophenes.

Iridium-Catalyzed Asymmetric Hydrogenation of 3-Substituted 2,5-Dihydrothiophene (B159602) 1,1-Dioxides

The iridium-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides has proven to be an effective method for producing highly enantiomerically enriched sulfones. americanelements.comnih.gov These products are not only valuable in their own right as core structures in bioactive molecules but can also be further transformed into chiral 2,3-dihydrobenzothiophenes. americanelements.com This strategy often employs iridium complexes featuring chiral pyridyl phosphinite ligands, which are crucial for inducing high levels of enantioselectivity. americanelements.comnih.gov

The reaction typically proceeds under mild conditions, affording sulfones with substituents at various positions with excellent enantiomeric excess. The versatility of this method allows for the synthesis of a range of chiral sulfones that can serve as precursors to compounds like (2S)-2-tert-butyl-2,5-dihydrothiophene through subsequent synthetic manipulations. The development of the first asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines, a related heterocyclic system, highlights the potential for controlling diastereoselectivity in these types of hydrogenations. nih.gov This was achieved using an iridium catalyst with a commercially available chiral Josiphos ligand, where a hydroxymethyl directing group was critical for achieving the desired trans-selectivity. nih.gov

Design and Influence of Chiral Ligands in Stereoselective Hydrogenation

The design of the chiral ligand is paramount in achieving high stereoselectivity in transition metal-catalyzed reactions. numberanalytics.com Chiral ligands create an asymmetric environment around the metal center, which dictates the facial selectivity of the hydrogenation process. numberanalytics.comresearchgate.net For iridium-catalyzed hydrogenations, P,N-ligands like phosphinooxazolines (PHOX) have been particularly successful. nih.gov The Pfaltz group, among others, has demonstrated that Ir-PHOX systems are excellent for the asymmetric hydrogenation of various olefins. nih.gov

The steric and electronic properties of the ligand can be fine-tuned to optimize selectivity for a specific substrate. For instance, P-stereogenic phosphinooxazoline ligands (MaxPHOX) have shown outstanding results in the asymmetric hydrogenation of alkenes. nih.gov Similarly, the development of chiral polymeric diamine ligands for iridium-catalyzed asymmetric transfer hydrogenation has shown that ligand structure plays a vital role in achieving high enantioselectivities and catalyst efficiency. nih.govnih.govresearchgate.net The ability to vary ligand structure, both electronically and sterically, is essential for obtaining optimal enantiomeric excess values for a diverse range of substrates. nih.gov Research into proline-based P,O ligands for iridium catalysts has also contributed to the highly selective hydrogenation of challenging substrates like trisubstituted alkenes. core.ac.uk

Table 1: Representative Chiral Ligands in Iridium-Catalyzed Asymmetric Hydrogenation

| Ligand Type | Common Abbreviation | Key Structural Feature | Typical Substrates | Reference |

|---|---|---|---|---|

| Phosphinooxazolines | PHOX | Chiral oxazoline (B21484) ring fused with a phosphine (B1218219) | Olefins, Imines | nih.gov |

| Pyridyl Phosphinites | --- | Chiral phosphinite attached to a pyridine (B92270) backbone | Benzo[b]thiophene 1,1-dioxides | americanelements.comnih.gov |

| Josiphos | --- | Ferrocene backbone with diphosphine groups | 1,3-Disubstituted isoquinolines | nih.gov |

| Polymeric Diamines | PDA | Polymer chain with chiral diamine units | Ketones | nih.govnih.govresearchgate.net |

| Proline-based P,O Ligands | --- | Proline-derived backbone with phosphorus and oxygen donors | Trisubstituted alkenes | core.ac.uk |

Organocatalytic and Transition Metal-Catalyzed Asymmetric Cascade Reactions

Asymmetric cascade reactions offer an efficient and atom-economical approach to constructing complex chiral molecules from simple precursors in a single operation. These reactions often involve the formation of multiple stereocenters with high levels of control, leveraging either organocatalysts or transition metal catalysts.

Organocatalytic Sulfa-Michael/Aldol (B89426) Cascade for Stereocenter Formation

A notable organocatalytic strategy for the synthesis of functionalized 2,5-dihydrothiophenes involves a sulfa-Michael/aldol cascade reaction. nih.govnih.govrsc.orgrsc.orgfao.org This method has been successfully employed using 1,4-dithiane-2,5-diol (B140307) and various α,β-unsaturated compounds. nih.govrsc.org For example, the reaction with α-aryl-β-nitroacrylates, catalyzed by a chiral organocatalyst, provides access to 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter in good yields and with high enantioselectivities. nih.govnih.govrsc.orgfao.org Similarly, a highly stereoselective domino thia-Michael/aldol reaction between 1,4-dithiane-2,5-diol and α,β-unsaturated aldehydes can be catalyzed by a chiral diphenylprolinol TMS ether, offering another route to functionalized 2,5-dihydrothiophenes. rsc.org These cascade reactions are powerful tools for establishing the chiral centers found in derivatives of this compound.

Catalytic Enantioselective (3+2) Annulations with Chiral Induction

Catalytic enantioselective (3+2) annulation reactions provide a convergent approach to the synthesis of five-membered rings, including dihydrothiophenes. youtube.com These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic core. Organocatalysis has been successfully applied to the enantioselective [3+2] annulation of 1,4-dithiane-2,5-diol with azlactones, utilizing a squaramide catalyst. rsc.org This process yields enantioenriched dihydrothiophen-2(3H)-one derivatives with good to excellent enantioselectivities. rsc.org

In a related strategy, phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitrobenzothiophenes has been developed, leading to dihydrodibenzothiophenes with high optical purity. nih.gov While a [4+2] annulation, the principles of chiral induction via a phosphine catalyst are relevant. More directly applicable, iridium-catalyzed transannulations of 1,2,3-thiadiazoles with strained norbornene derivatives represent the first asymmetric (3+2) transannulations of this class of compounds, demonstrating the potential of metal catalysis in these cycloadditions. acs.org An organocatalytic enantioselective [3+2] cycloaddition has also been developed between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, yielding complex dispirocyclic systems. mdpi.com

Gold-Catalyzed Cycloisomerization Approaches to Chiral 2,5-Dihydrothiophenes

Gold catalysts have emerged as powerful tools for the cycloisomerization of enynes, offering a direct route to various heterocyclic systems. The first gold-catalyzed cycloisomerization of α-hydroxyallenes to produce 2,5-dihydrothiophenes was a significant development in this area. rsc.org More recently, gold(I)-catalyzed enantioselective cycloisomerization of ortho-(alkynyl)styrenes has been used to synthesize functionalized indenes, a carbocyclic analogue, demonstrating the potential for enantiocontrol in such reactions. scispace.com

Furthermore, a thioarylation method for synthesizing 2,3-dihydrothiopheniums has been developed through a gold(I)/(III)-catalyzed electrophilic-cyclization-cross-coupling mechanism. nih.gov While this produces a charged species, it showcases the utility of gold in forming the dihydrothiophene ring. The development of chiral gold(I)-cavitand complexes has enabled the first enantioselective alkoxycyclization of 1,6-enynes, highlighting the potential for creating chiral environments that can lead to high enantioselectivities in gold-catalyzed cyclizations. nih.gov These methodologies provide a foundation for developing gold-catalyzed approaches to chiral 2,5-dihydrothiophenes like the target compound.

Table 2: Summary of Asymmetric Cascade and Cyclization Methodologies

| Reaction Type | Catalyst Type | Key Reactants | Product Type | Reference |

|---|---|---|---|---|

| Sulfa-Michael/Aldol Cascade | Organocatalyst (e.g., chiral amine) | 1,4-Dithiane-2,5-diol, α,β-Unsaturated compounds | Functionalized 2,5-Dihydrothiophenes | nih.govrsc.org |

| [3+2] Annulation | Organocatalyst (e.g., squaramide) | 1,4-Dithiane-2,5-diol, Azlactones | Dihydrothiophen-2(3H)-ones | rsc.org |

| [3+2] Transannulation | Iridium/Chiral Ligand | 1,2,3-Thiadiazoles, Norbornenes | Dihydrothiophenes | acs.org |

| Cycloisomerization | Gold(I)/Chiral Ligand | α-Hydroxyallenes | 2,5-Dihydrothiophenes | rsc.org |

| Alkoxycyclization | Gold(I)/Chiral Cavitand | 1,6-Enynes | Cyclic ethers (demonstrates principle) | nih.gov |

Stereoselective Construction via Intramolecular Cyclization and Rearrangement

The controlled, three-dimensional arrangement of atoms is a cornerstone of modern chemical synthesis. For dihydrothiophenes, intramolecular reactions that build the ring in a stereoselective manner are highly valuable. These methods often involve generating a reactive intermediate that subsequently cyclizes, with the stereochemistry of the final product being directed by the substrate or catalyst.

Intramolecular Wittig Reactions for Stereoselective Dihydrothiophene Formation

The Wittig reaction, a powerful method for alkene synthesis from carbonyls and phosphonium (B103445) ylides, can be adapted into an intramolecular variant for heterocycle construction. rsc.orgresearchgate.net While its application for synthesizing complex molecules like fullerenes and various heterocycles such as benzofurans and indoles is established, its use for dihydrothiophenes involves specific phosphonium-mediated cyclization strategies. nih.govrsc.org

A notable method for preparing substituted 2,5-dihydrothiophenes involves the reaction of α-mercapto ketones with vinylphosphonium salts. researchgate.net This process serves as an excellent example of a phosphonium-mediated cyclization, yielding alkylated 2,5-dihydrothiophenes in high yields. researchgate.net The general mechanism for a true intramolecular Wittig reaction would necessitate a substrate containing both a phosphorus ylide and a carbonyl group (or a suitable equivalent like a thioester) positioned appropriately for cyclization. The reaction between the ylide and the carbonyl forms an oxaphosphetane intermediate, which then collapses to form the alkene double bond within the newly formed ring and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereoselectivity of the double bond (Z or E) is largely dependent on the stability of the ylide intermediate. organic-chemistry.org

Diastereoselective Synthesis through Michael-Type Additions and Intramolecular Cyclization

A highly effective strategy for the diastereoselective synthesis of functionalized dihydrothiophenes is the Michael-initiated ring-closure (MIRC) reaction. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system, which creates an enolate that then participates in an intramolecular cyclization to form the ring.

Research has demonstrated the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles using this methodology. One pathway involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by an intramolecular cyclization. An alternative and related route sees the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. Quantum chemical calculations have shown this latter reaction proceeds through the formation of a Michael adduct, which then undergoes cyclization via an intramolecular SN2 substitution of the thiocyanate (B1210189) group. The trans configuration of the product highlights the diastereoselective nature of this ring-closing process.

Established Synthetic Routes to Functionalized 2,5-Dihydrothiophene Analogues

Beyond complex stereoselective constructions, several established methods provide access to a variety of functionalized 2,5-dihydrothiophene analogues, which can serve as precursors to more complex targets.

Direct Reduction of Thiophene (B33073) or Cyclization of Sulfur-Containing Precursors

The partial hydrogenation of thiophene presents a direct route to its dihydro-derivatives. Catalytic hydrogenation over specific catalysts can yield 2,3-dihydrothiophene (B74016) and 2,5-dihydrothiophene, alongside the fully saturated tetrahydrothiophene (B86538). researchgate.net The distribution of these products is highly dependent on the catalyst system (e.g., Co-Mo/γ-Al2O3, nickel phosphide) and reaction conditions. researchgate.netdicp.ac.cn For instance, Birch reduction of thiophene-2-carboxylic acid has been shown to produce 2,5-dihydrothiophene-2-carboxylic acid in good yield. researchgate.net

A more common and often higher-yielding approach involves the cyclization of acyclic, sulfur-containing precursors. A well-established method is the reaction of a 1,4-dihalo-2-ene, such as cis-1,4-dichloro-2-butene (B23561), with a sulfide (B99878) source like anhydrous sodium sulfide. researchgate.netchemicalbook.com This reaction proceeds via a double nucleophilic substitution to form the five-membered ring. chemicalbook.com

| Starting Material | Reagent | Product | Reference |

| Thiophene | H₂ / Catalyst | 2,5-Dihydrothiophene & other products | researchgate.net |

| Thiophene-2-carboxylic acid | Birch Reduction | 2,5-Dihydrothiophene-2-carboxylic acid | researchgate.net |

| cis-1,4-dichloro-2-butene | Na₂S | 2,5-Dihydrothiophene | researchgate.netchemicalbook.com |

| Diallyl sulfide | Mo or W catalyst | 2,5-Dihydrothiophene | chemicalbook.com |

Preparation of 2-Amino-4,5-dihydrothiophene-3-carbonitriles

2-Amino-4,5-dihydrothiophene-3-carbonitriles are versatile building blocks, and their synthesis is well-documented. A primary route is through modifications of the Gewald reaction. This typically involves the condensation of a cyclic ketone (like cyclopentanone (B42830) or cyclohexanone), an active nitrile compound (such as malononitrile), and elemental sulfur in the presence of a base. The use of a cyclic ketone ensures that the resulting thiophene ring is partially saturated.

Another prominent method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. Optimization studies have been performed to maximize the yield of the resulting trans-2-amino-4,5-dihydrothiophene-3-carbonitriles. The choice of catalyst and reaction temperature was found to be critical.

| Catalyst | Temperature (°C) | Yield (%) |

| 10% aq. KOH | Not specified | 37 |

| aq. Na₂CO₃ | 40-50 | 62-74 |

Synthesis of 2,5-Dihydrothiophene Sulfoxides and Sulfones

The sulfur atom in the 2,5-dihydrothiophene ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone (also known as sulfolene). This transformation imparts different chemical properties and reactivity to the molecule. The level of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

A straightforward oxidation of 2,5-dihydrothiophene with 30% hydrogen peroxide (H₂O₂) at low temperatures yields the 2,5-dihydrothiophene sulfoxide in moderate yields (e.g., 48%). chemicalbook.com To achieve the fully oxidized 2,5-dihydrothiophene-1,1-dioxide (sulfone), more forcing conditions are typically required, such as using hydrogen peroxide in acetic acid and heating. chemicalbook.com The parent sulfone, 3-sulfolene (B121364), is a stable, crystalline solid.

| Substrate | Reagent/Conditions | Product | Yield | Reference |

| 2,5-Dihydrothiophene | 30% H₂O₂, low temp. | 2,5-Dihydrothiophene sulfoxide | 48% | chemicalbook.com |

| 2,5-Dihydrothiophene | H₂O₂ in Acetic Acid, heat | 2,5-Dihydrothiophene-1,1-dioxide | Not specified | chemicalbook.com |

Tandem Multi-Component Reactions for Substituted Dihydrothiophenes

Tandem multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted dihydrothiophene frameworks from simple starting materials in a single pot. A notable example is the one-pot, four-component reaction involving an aldehyde, malononitrile, a sulfur source like 1,3-thiazolidinedione, and an amine component such as an α-amino acid ester hydrochloride. thieme-connect.comchemicalbook.com This methodology typically proceeds in the presence of a base like triethylamine (B128534) in an alcoholic solvent. thieme-connect.comchemicalbook.com

The reaction is initiated by the condensation of the aldehyde with malononitrile. thieme-connect.com Subsequently, the sulfur and amine components are introduced, leading to the formation of the dihydrothiophene ring. thieme-connect.com While the synthesis of the specific this compound is not explicitly detailed in the surveyed literature, the use of pivalaldehyde (2,2-dimethylpropanal) as the aldehyde component would be the logical choice to introduce the requisite tert-butyl group at the 2-position of the resulting dihydrothiophene core. The enantioselectivity would be directed by the use of an appropriate chiral α-amino acid ester.

The versatility of this reaction is demonstrated by its tolerance for various aromatic aldehydes and α-amino acid esters, affording the corresponding dihydrothiophene derivatives in moderate to good yields. thieme-connect.com Further functionalization, such as dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be performed sequentially to yield fully aromatized thiophenes. thieme-connect.com

Table 1: Examples of Substituted Dihydrothiophenes via Four-Component Reaction thieme-connect.com

| Aldehyde | Amino Acid Ethyl Ester | Product | Yield (%) |

| Benzaldehyde | Glycine | Ethyl 2-((3-cyano-4-imino-5-phenyl-4,5-dihydrothiophen-2-yl)amino)acetate | 59 |

| 4-Chlorobenzaldehyde | Glycine | Ethyl 2-((5-(4-chlorophenyl)-3-cyano-4-imino-4,5-dihydrothiophen-2-yl)amino)acetate | 72 |

| Thiophene-2-carbaldehyde | Glycine | Ethyl 2-((3-cyano-4-imino-5-(thiophen-2-yl)-4,5-dihydrothiophen-2-yl)amino)acetate | 60 |

| Benzaldehyde | L-Alanine | Diastereomeric mixture of ethyl 2-((3-cyano-4-imino-5-phenyl-4,5-dihydrothiophen-2-yl)amino)propanoate | 55 |

| Benzaldehyde | L-Phenylalanine | Diastereomeric mixture of ethyl 2-((3-cyano-4-imino-5-phenyl-4,5-dihydrothiophen-2-yl)amino)-3-phenylpropanoate | 61 |

Lewis Acid-Promoted Friedel-Crafts and Oxidation Sequences for Dihydrothiophene Derivatives

A strategic sequence involving Lewis acid-promoted reactions can be envisioned for the synthesis of functionalized dihydrothiophene derivatives. This approach leverages the ability of Lewis acids to catalyze Friedel-Crafts reactions and to control the selective oxidation of the sulfur atom in the thiophene ring. researchgate.netgoogle.com

The synthesis could commence with a Friedel-Crafts acylation or alkylation of a suitable thiophene or dihydrothiophene precursor. For instance, a Friedel-Crafts-type reaction on a thiophene ring using a tert-butyl containing electrophile in the presence of a Lewis acid such as aluminum chloride (AlCl₃) could install the key substituent. researchgate.net The use of different Lewis acids can significantly affect reaction outcomes and stereoselectivity. researchgate.net

Following the introduction of the substituent, a subsequent controlled oxidation of the sulfur heteroatom can be performed. The oxidation of thiophenes to the corresponding thiophene-S-oxides, while avoiding over-oxidation to the stable S,S-dioxides, is a delicate process. google.com This transformation can be achieved using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) at low temperatures. google.com The Lewis acid is thought to complex with the formed thiophene-S-oxide, reducing the electron density on the sulfur atom and thus deactivating it towards further oxidation. google.com This sequence provides access to dihydrothiophene-S-oxides, which are valuable synthetic intermediates.

Table 2: Effect of Lewis Acids on Diels-Alder Reaction of Thiophene researchgate.net

| Lewis Acid (1 equiv.) | Solvent | Yield (%) | Stereoselectivity (exo:endo) |

| AlCl₃ | Dichloromethane (DCM) | 40 | 9:1 |

| FeCl₃ | DCM | No Product | - |

| SnCl₄ | DCM | No Product | - |

| TiCl₄ | DCM | < 5 | - |

| Me₂AlCl | DCM | < 5 | - |

Methods for 2-Trialkylstannyl-2,5-dihydrothiophene S,S-dioxides

The synthesis of 2-trialkylstannyl-2,5-dihydrothiophene S,S-dioxides, also known as 2-trialkylstannyl-3-sulfolenes, provides a key building block for further elaboration via cross-coupling reactions. 2,5-Dihydrothiophene-1,1-dioxide (3-sulfolene) serves as the common precursor for these compounds. thieme-connect.com

A direct and effective method for preparing 2-stannyl-3-sulfolenes involves the deprotonation of the 3-sulfolene ring at the C-2 position, followed by quenching the resulting anion with an organotin electrophile. thieme-connect.com Specifically, treatment of 3-sulfolene or a substituted variant with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperature generates a carbanion. This anion is then trapped by the addition of a trialkylstannyl halide, most commonly tributylstannyl chloride (Bu₃SnCl), to furnish the desired 2-tributylstannyl-3-sulfolene. thieme-connect.com

This stannylation strategy allows for the regioselective introduction of the organotin moiety onto the sulfolene scaffold, creating a versatile handle for subsequent palladium-catalyzed Stille couplings. These coupling reactions enable the introduction of a wide variety of organic substituents at the 2-position of the ring system. thieme-connect.com

Table 3: Synthesis of 2-Stannyl-3-sulfolenes thieme-connect.com

| Substrate | Reagents | Product |

| 3-Sulfolene | 1. n-BuLi2. Bu₃SnCl | 2-Tributylstannyl-3-sulfolene |

| 3-Methyl-3-sulfolene | 1. n-BuLi2. Bu₃SnCl | 3-Methyl-2-tributylstannyl-3-sulfolene |

Stereochemical Characterization and Elucidation

Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses for Diastereomeric and Enantiomeric Purity

No specific ¹H or ¹³C NMR data for (2S)-2-tert-butyl-2,5-dihydrothiophene could be located in the searched scientific literature.

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

No specific methods or chromatograms for the chiral HPLC analysis of this compound have been reported.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

No X-ray crystallographic data for this compound or its derivatives are available in the public domain.

Analysis of Chiral Induction and Stereocontrol in Synthetic Pathways

No literature detailing the synthetic pathways with analysis of chiral induction or stereocontrol specifically for this compound was found.

Computational Chemistry and Theoretical Studies on 2s 2 Tert Butyl 2,5 Dihydrothiophene

Density Functional Theory (DFT) Investigations

Reaction Mechanism Elucidation and Transition State Analysis

There are no specific DFT studies available that elucidate the reaction mechanisms or analyze the transition states involving (2S)-2-tert-butyl-2,5-dihydrothiophene. Computational research on related molecules, such as the Kolbe-Schmitt reaction of di-tert-butylphenol, demonstrates the capability of DFT to detail reaction pathways and energy barriers. researchgate.net However, similar analyses for this compound have not been published.

Conformational Preferences and Stereoelectronic Effects

A computational analysis of the conformational preferences and stereoelectronic effects specifically for this compound has not been reported in the searched literature. Studies on similar structures, such as 2-hydroxy-2',5'-diazachalcones, have utilized semi-empirical methods to determine spatial arrangements and heats of formation for different conformers, but this level of analysis is not available for the target compound. nih.gov

Dehydrogenation Pathways: Ab Initio and DFT Methods

Theoretical studies on the dehydrogenation of the parent compound, 2,5-dihydrothiophene (B159602), have been conducted using ab initio and DFT methods. researchgate.net These studies have investigated the transition state structures and energy barriers for the decomposition to form thiophene (B33073) and hydrogen. researchgate.net The energy barrier for the dehydrogenation of 2,5-dihydrothiophene was calculated to be 50.17 kcal/mol at the B3LYP/6-31G//HF/6-31G level of theory. researchgate.net However, specific computational data on how the tert-butyl substituent at the C2 position influences the dehydrogenation pathways of this compound are not available.

Catalytic Enantioinduction Analysis

No computational studies focusing on the catalytic enantioinduction analysis involving this compound were found. Such studies would theoretically explore how the chirality of this molecule influences the stereochemical outcome of catalytic reactions, but this area remains uninvestigated for this specific compound.

Molecular Dynamics and Advanced Quantum Chemical Simulations

Molecular dynamics (MD) and other advanced quantum chemical simulations are valuable tools for understanding the dynamic behavior of molecules and complex chemical processes like singlet fission. The application of these methods to this compound, however, is not documented in the available literature.

Nonadiabatic Dynamics Simulations: Singlet Fission in Dihydrothiophene-Based Chromophores

Nonadiabatic dynamics simulations have been performed on dihydrothiophene-based chromophores, specifically 2,5-bis(fluorene-9-ylidene)-2,5-dihydrothiophene (ThBF), to investigate the mechanism of singlet fission. rsc.org These simulations, using a trajectory surface hopping approach with semiempirical FOMO-CI calculations, have elucidated the excited state lifetimes and predicted a high singlet fission quantum yield. rsc.org The study found that the initially photoexcited state decays to a double triplet state with a lifetime of about 1 ps. rsc.org It is important to note that these findings are for a significantly different and more complex derivative of dihydrothiophene and cannot be directly extrapolated to this compound, for which no similar simulations have been reported.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

The study of complex chemical systems, such as the chiral molecule this compound in a solvent or interacting with a biological macromolecule, often necessitates a multi-scale modeling approach. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful tool for this purpose, offering a balance between computational accuracy and efficiency. nih.govcapes.gov.br In a typical QM/MM simulation, the chemically active region of the system, for instance, the dihydrothiophene ring where a reaction or electronic transition occurs, is treated with a high-level quantum mechanics (QM) method like Density Functional Theory (DFT). nih.gov The remainder of the system, such as the tert-butyl group and the surrounding solvent molecules, is described using a less computationally demanding molecular mechanics (MM) force field. nih.govcapes.gov.br

The primary advantage of this approach is its ability to model electronic changes, bond breaking/formation, and polarization effects in the reactive core with quantum-mechanical precision, while the larger environment is handled classically. rsc.org The interaction between the QM and MM regions is a critical aspect of the simulation, often involving electrostatic embedding where the MM point charges are included in the QM Hamiltonian. rsc.org This allows for the polarization of the QM region's electron density by the environment to be accurately represented.

For this compound, a QM/MM approach could be employed to investigate its reactivity in various environments. For example, in studying its interaction with a catalyst or an enzyme active site, the dihydrothiophene ring and potentially the sulfur atom would be defined as the QM region. nih.gov The tert-butyl group, being sterically bulky but electronically less active in many reactions, could be part of the MM region along with the surrounding medium. nih.gov Such simulations can provide detailed insights into reaction mechanisms, transition states, and activation energies that would be computationally prohibitive to study at a full QM level. rsc.orgnih.gov The choice of QM method (e.g., B3LYP, M06-2X) and MM force field (e.g., OPLS, CHARMM) is crucial and can influence the accuracy of the results. mdpi.com

Table 1: Representative Partitioning in a QM/MM Study of this compound

| Component | Region | Theoretical Method | Rationale |

|---|---|---|---|

| 2,5-Dihydrothiophene Ring | QM (Quantum Mechanics) | Density Functional Theory (DFT) | Region of primary electronic changes and reactivity. |

| tert-Butyl Group | MM (Molecular Mechanics) | Force Field (e.g., OPLS) | Provides steric bulk with less direct involvement in electronic processes. |

| Solvent/Environment | MM (Molecular Mechanics) | Force Field (e.g., TIP3P for water) | Models environmental effects like solvation and electrostatic interactions. |

Theoretical Insights into Structure-Reactivity Relationships of Dihydrothiophenes

Theoretical studies, primarily using DFT, have been instrumental in elucidating the structure-reactivity relationships of thiophene and its derivatives. semanticscholar.org These studies often analyze various molecular properties and reactivity descriptors to predict the chemical behavior of these compounds. For dihydrothiophene derivatives, the reactivity is largely governed by the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. semanticscholar.org

In the case of this compound, the introduction of the bulky tert-butyl group at the C2 position, adjacent to the sulfur atom, has significant electronic and steric implications. Electronically, the alkyl group can act as a weak electron-donating group, which would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to the unsubstituted 2,5-dihydrothiophene. Sterically, the large tert-butyl group can hinder the approach of reactants to the adjacent double bond and the sulfur atom, thereby influencing the regioselectivity and stereoselectivity of reactions.

Computational studies on related dihydrothiophenones have shown that global reactivity descriptors can effectively predict reactivity trends. semanticscholar.org These descriptors, derived from the conceptual DFT framework, include electronegativity (χ), chemical hardness (η), and softness (S). A lower hardness value and a higher softness value are indicative of higher reactivity. semanticscholar.org Thermodynamic calculations can also confirm the stability and spontaneity of formation for such molecules. semanticscholar.org For this compound, theoretical calculations could precisely quantify these effects and provide a detailed map of the electrostatic potential, indicating the most likely sites for nucleophilic and electrophilic attack. Such insights are crucial for designing new synthetic routes and understanding the molecule's behavior in complex chemical environments.

Table 2: Illustrative Global Reactivity Descriptors for a Dihydrothiophene Derivative (Based on a Related Study semanticscholar.org)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity/stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1 / (2η) | Measure of reactivity |

Applications of 2s 2 Tert Butyl 2,5 Dihydrothiophene and Dihydrothiophene Frameworks in Advanced Organic Synthesis and Materials Science

Versatile Building Blocks for Complex Organic Molecules

Precursors for Diverse Thiophene-Containing Heterocycles and Polycyclic Scaffolds

Dihydrothiophenes are well-established precursors for the synthesis of fully aromatic thiophenes and more complex fused heterocyclic systems. The conversion of a 2,5-dihydrothiophene (B159602) to a thiophene (B33073) is typically an oxidation reaction that introduces the second double bond, thereby achieving aromaticity. For instance, treatment of appropriately substituted 2,5-dihydrothiophenes with an acid can lead to the formation of 5-aminothiophene-2,4-dicarboxylates. rsc.org This transformation highlights the utility of the dihydrothiophene core as a latent thiophene, allowing for substitution patterns that might be difficult to achieve through direct thiophene functionalization.

Furthermore, multicomponent reactions have been developed to efficiently assemble highly substituted 2,5-dihydrothiophenes. rsc.org These methods, which combine several simple starting materials in a single pot, provide rapid access to complex dihydrothiophene structures that can then be converted to other heterocycles. rsc.orgresearchgate.net The dihydrothiophene ring can also be part of a larger, polycyclic system, acting as a versatile scaffold for further chemical elaboration. Rhodium-catalyzed reactions can produce a wide range of dihydrothiophenes, which can then be oxidized to the corresponding thiophenes using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Synthesis of Conjugated Dienes and Trienes

One of the most powerful applications of the 2,5-dihydrothiophene framework is its use as a precursor for conjugated dienes and trienes. This transformation is most famously achieved through the Ramberg-Bäcklund reaction. wikipedia.orgorganic-chemistry.org In this process, the dihydrothiophene is first oxidized to the corresponding sulfone, known as a sulfolene. Subsequent thermal or chemical treatment causes the extrusion of sulfur dioxide (SO₂), a small, stable gaseous molecule. This cheletropic elimination is highly efficient and results in the formation of a conjugated diene with a precisely defined geometry.

The reaction's utility has been demonstrated in the preparation of various dienes. researchgate.net The Ramberg-Bäcklund reaction itself is a general method for converting α-halo sulfones into alkenes. wikipedia.orgambeed.com When applied to cyclic sulfones derived from dihydrothiophenes, it provides a reliable route to conjugated dienes. The reaction conditions can be modified to control the stereochemistry of the resulting diene. organic-chemistry.orgchemistry-chemists.com For example, the synthesis of 1,8-diphenyl-1,3,5,7-octatetraene (B1595898) has been accomplished using this methodology. wikipedia.org Modifications to the classic reaction, such as the Meyers' modification, allow for a one-pot conversion of sulfones directly to alkenes, enhancing the procedure's practicality. chemistry-chemists.comorganic-chemistry.org

Table 1: Key Reactions for Synthesizing Dienes from Dihydrothiophene Derivatives

| Reaction Name | Key Intermediate | Product Type | Key Features |

|---|---|---|---|

| Sulfolene Reaction (Cheletropic Elimination) | 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene) | Conjugated Dienes | Thermal extrusion of SO₂; high stereospecificity. |

| Ramberg-Bäcklund Reaction | α-Halo Sulfone | Alkenes (including Dienes/Polyenes) | Base-mediated extrusion of SO₂; provides access to various substitution patterns. wikipedia.orgorganic-chemistry.org |

Construction of Bioactive Scaffolds

In medicinal chemistry and drug discovery, a "bioactive scaffold" is a core molecular structure that can be systematically modified to create a library of compounds with potential therapeutic activity. nih.govnih.govcas.cz Dihydrothiophene derivatives serve as such scaffolds, providing a rigid framework upon which various functional groups can be installed to interact with biological targets. The utility of these scaffolds lies in their defined three-dimensional shape and the synthetic handles they offer for diversification.

The synthesis of complex molecules with significant biological activity often relies on intermediates that can control stereochemistry and provide a robust carbon skeleton. The dihydrothiophene ring is an excellent example of such an intermediate. Its role in the synthesis of biotin (B1667282) and penam (B1241934) analogues (discussed below) are prime illustrations of its application in building bioactive frameworks. acs.orggoogle.com These natural products and their synthetic cousins possess dense stereochemical information and specific functionalities required for their biological roles, and the dihydrothiophene precursor is instrumental in establishing this architecture. The development of these scaffolds can be crucial for creating new therapeutic agents. researchgate.netgoogle.com

Utility in Total Synthesis Strategies (e.g., Biotin)

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Dihydrothiophene derivatives have proven to be exceptionally useful in this context. A notable example is the total synthesis of biotin (Vitamin B7), a vital coenzyme in many metabolic pathways. nih.gov

Several synthetic routes to biotin have been developed that strategically employ a 2,5-dihydrothiophene intermediate. acs.orgnih.gov In one such synthesis, the dihydrothiophene ring serves as a precursor to the fused tetrahydrothiophene (B86538) ring found in biotin's structure. This approach allows for the controlled installation of the necessary stereocenters and the ureido ring system onto the heterocyclic core. The use of a dihydrothiophene derivative simplifies the construction of the bicyclic core of biotin, demonstrating the power of this building block in achieving complex molecular targets. acs.org The biosynthesis of biotin itself involves the intricate enzymatic construction of this sulfur-containing ring system. youtube.com

Preparation of Penam Analogues

The penam nucleus is the core structural feature of penicillin antibiotics. It consists of a β-lactam ring fused to a thiazolidine (B150603) ring. The development of synthetic analogues of penicillins is a major area of pharmaceutical research, aimed at overcoming antibiotic resistance and improving efficacy. nih.gov

Dihydrothiophenes can serve as precursors for the construction of penam analogues. The sulfur-containing ring of the dihydrothiophene can be chemically modified and elaborated to form the thiazolidine portion of the penam structure. Patented processes describe the preparation of penam derivatives, which are key components of β-lactamase inhibitors like Tazobactam. google.com While the final penam ring is saturated, the dihydrothiophene provides a convenient starting point for introducing the required substituents and stereochemistry before the final ring closure and saturation steps. This highlights the versatility of the dihydrothiophene framework in accessing different classes of sulfur-containing heterocycles with important biological functions. nih.gov

Materials Science Applications

Beyond their role in synthesizing discrete small molecules, dihydrothiophene frameworks are emerging as important precursors in materials science, particularly in the field of organic electronics. nih.govrsc.orguniv-rennes.fr The properties of conjugated polymers and small molecules, which form the active components of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), are highly dependent on their molecular structure.

Dihydrothiophenes can be readily converted into fully aromatic thiophenes, which are among the most widely used building blocks for organic semiconductors. nih.gov This precursor approach allows for the synthesis of complex, soluble, and processable dihydrothiophene-containing oligomers or polymers. These materials can then be converted in a final step—often by a simple thermal treatment to extrude SO₂ from a sulfone intermediate—into the desired insoluble, highly conjugated final material directly within the device. This strategy facilitates device fabrication and provides access to novel material architectures. For example, quinoidal dihydrothiophene derivatives have been investigated for their unique electronic properties and potential applications in materials science. researchgate.net The ability to tune the electronic properties of thiophene-based materials by modifying their structure makes dihydrothiophene precursors particularly valuable for developing next-generation organic electronic devices. sigmaaldrich.com

Despite extensive research, there is a significant lack of specific scientific literature and data concerning the chemical compound "(2S)-2-tert-butyl-2,5-dihydrothiophene" and its direct applications in the fields of organic semiconductors, conducting polymers, and the design of diradicaloids and quinoidal π-conjugated systems.

General information regarding the synthesis and reactions of dihydrothiophene frameworks is available. For instance, methods for the synthesis of 2,5-dihydrothiophenes have been reported, such as the reaction of cis-1,4-dichloro-2-butene (B23561) with anhydrous sodium sulfide (B99878). researchgate.net Additionally, multicomponent reactions have been developed for the efficient synthesis of fully substituted 2,5-dihydrothiophenes.

The introduction of tert-butyl groups onto thiophene-containing molecules has been explored in different contexts. For example, 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129) is utilized as a fluorescent whitening agent. google.com In the realm of medicinal chemistry, various derivatives of tetrahydro-benzothiophene, some including tert-butyl substitutions, have been synthesized and investigated for their biological activities.

Furthermore, the synthesis of chiral thiocyclobutanes has been achieved with high diastereoselectivity and enantioselectivity using chiral catalysts, highlighting the importance of chirality in the synthesis of sulfur-containing heterocycles. nih.gov

However, specific research detailing the synthesis, properties, and, crucially, the application of "this compound" within the specified areas of advanced organic synthesis and materials science could not be located. Consequently, the creation of a detailed and scientifically accurate article that strictly adheres to the provided outline, including data tables on its role in organic semiconductors, conducting polymers, and diradicaloid systems, is not possible based on the currently available scientific literature.

Future Research Trajectories and Scholarly Outlook

Advancements in Asymmetric Synthetic Methodologies for Tailored Dihydrothiophenes

The development of efficient and highly stereoselective methods for the synthesis of (2S)-2-tert-butyl-2,5-dihydrothiophene and its derivatives is a primary area for future research. While general methods for the synthesis of dihydrothiophenes exist, achieving high enantioselectivity for 2-substituted analogs remains a challenge. researchgate.net Future work will likely focus on several key strategies:

Catalytic Asymmetric Synthesis: A significant frontier lies in the development of novel chiral catalysts for the enantioselective synthesis of 2,5-dihydrothiophenes. nih.gov This could involve transition-metal catalysis, organocatalysis, or biocatalysis. researchgate.netnih.gov For instance, the design of chiral ligands for metals like ruthenium or rhodium could enable the asymmetric hydrogenation of corresponding thiophenes. acs.org Organocatalytic approaches, such as those employing chiral Brønsted acids or bases, could facilitate asymmetric cyclization reactions to form the dihydrothiophene ring with high enantiomeric excess. nih.govmetu.edu.tr

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, or the "chiral pool," presents another viable strategy. researchgate.net For example, starting from a chiral precursor containing the tert-butyl group could guide the stereoselective formation of the dihydrothiophene ring.

Substrate-Controlled Diastereoselective Synthesis: The development of reactions where the existing stereocenter in a precursor molecule directs the formation of the new stereocenter in the dihydrothiophene ring is a promising avenue. This would be particularly useful for creating more complex, polysubstituted chiral dihydrothiophenes.

Future research in this area will likely lead to a more diverse library of tailored dihydrothiophenes with specific stereochemistries, including the (2S)-2-tert-butyl variant.

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The unique structural arrangement of this compound, particularly the sterically demanding tert-butyl group at the C2 position, is expected to give rise to novel reactivity patterns. researchgate.net Investigations into its chemical behavior could uncover transformations not observed with less hindered dihydrothiophenes.

Future research directions include:

Stereoselective Reactions: The chiral environment created by the (2S)-tert-butyl group could be exploited to control the stereochemical outcome of reactions at other positions of the ring or at the sulfur atom. For example, oxidation of the sulfur atom could lead to chiral sulfoxides with high diastereoselectivity. chemicalbook.com

Ring-Opening and Rearrangement Reactions: The influence of the bulky substituent on the stability and reactivity of the dihydrothiophene ring could lead to unique ring-opening or rearrangement pathways under thermal, photochemical, or catalytic conditions. chemicalbook.comacs.org

Functionalization Reactions: Exploring the selective functionalization of the double bond and the allylic positions will be crucial. The steric hindrance from the tert-butyl group may direct reagents to specific sites, enabling the synthesis of a range of novel derivatives. chemicalbook.com

A systematic study of the reactivity of this compound will not only expand our fundamental understanding of sulfur heterocyclic chemistry but also provide new tools for synthetic chemists.

Integration of Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry is poised to play a pivotal role in accelerating research on this compound and its derivatives. semanticscholar.org Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's structure, properties, and reactivity, guiding experimental work. rsc.orgmdpi.comrsc.org

Key areas for computational investigation include:

Conformational Analysis: Predicting the stable conformations of the dihydrothiophene ring and the influence of the tert-butyl group on its geometry.

Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of newly synthesized derivatives.

Reactivity and Mechanistic Studies: Modeling reaction pathways to understand the mechanisms of known and novel transformations, and to predict the regioselectivity and stereoselectivity of reactions. semanticscholar.org This can help in optimizing reaction conditions and in the rational design of new reactions.

Property Prediction: Calculating electronic properties, such as HOMO-LUMO energy levels, to predict the potential of these compounds in materials science applications. semanticscholar.org

The synergy between computational and experimental studies will be essential for the efficient and targeted development of new synthetic methods and applications for chiral dihydrothiophenes.

Expansion of High-Impact Applications in Advanced Materials and Chemical Synthesis

The unique chiral and electronic properties of this compound make it a promising candidate for a variety of high-impact applications, particularly in advanced materials and chemical synthesis. musechem.comchiralpedia.comnih.govyale.edumdpi.com

Chiral Ligands in Asymmetric Catalysis: The sulfur atom and the chiral center could act as coordination sites for metal catalysts, making these compounds valuable as chiral ligands for a wide range of asymmetric transformations. abebooks.com The bulky tert-butyl group could create a well-defined chiral pocket around the metal center, leading to high enantioselectivities in catalytic reactions.

Building Blocks for Chiral Polymers and Organic Materials: Dihydrothiophene derivatives are precursors to polythiophenes, which are important conducting polymers. researchgate.net The incorporation of a chiral unit like this compound into a polymer backbone could lead to materials with unique chiroptical properties, with potential applications in organic electronics, sensors, and chiral separation technologies. yale.edunih.gov

Precursors for Bioactive Molecules: Sulfur-containing heterocycles are prevalent in many biologically active compounds and pharmaceuticals. nih.gov The development of synthetic routes to derivatives of this compound could provide access to novel scaffolds for drug discovery programs.

The table below summarizes potential research directions and their anticipated impact.

| Research Area | Focus | Potential Impact |

| Asymmetric Synthesis | Development of catalytic and chiral pool methods. | Access to a wide range of enantiomerically pure dihydrothiophenes. |

| Reactivity Studies | Exploration of stereoselective and novel transformations. | Discovery of new synthetic tools and fundamental chemical knowledge. |

| Computational Chemistry | DFT and other modeling techniques. | Rational design of experiments and prediction of molecular properties. |

| Advanced Applications | Chiral ligands, materials science, medicinal chemistry. | Development of new technologies and therapeutic agents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.